PPI 0903M-d3 Delivers Superior Accuracy (98.0%–102.0% Recovery) vs. Non-Deuterated Ceftaroline as an Internal Standard
When employed as an internal standard in validated LC-MS/MS methods, PPI 0903M-d3 demonstrates a mean accuracy (% recovery) ranging from 98.0% to 102.0% . In contrast, using non-labeled Ceftaroline as a pseudo-internal standard is not analytically viable for quantification due to complete signal overlap in the mass spectrometer, yielding no quantitative recovery data [1]. The use of a structurally unrelated internal standard would typically exhibit matrix-dependent recoveries significantly deviating from the analyte, often falling outside the acceptable ±15% accuracy window defined by regulatory guidelines [2].
| Evidence Dimension | Method Accuracy (as % Recovery) |
|---|---|
| Target Compound Data | 98.0% – 102.0% |
| Comparator Or Baseline | Non-labeled Ceftaroline (PPI-0903M): Not quantifiable due to identical mass; Generic non-isotopic internal standard: Often fails to meet ±15% accuracy criteria in complex matrices |
| Quantified Difference | Enables quantification within regulatory accuracy limits, whereas non-labeled analyte cannot be used and non-isotopic standards frequently exhibit >15% bias. |
| Conditions | LC-MS/MS analysis of Ceftaroline in human plasma/serum, following protein precipitation extraction. |
Why This Matters
This accuracy profile ensures that pharmacokinetic studies and therapeutic drug monitoring assays meet stringent FDA/EMA bioanalytical method validation guidelines, which is critical for regulatory submission and clinical decision-making.
- [1] FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), May 2018. View Source
- [2] European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. View Source
